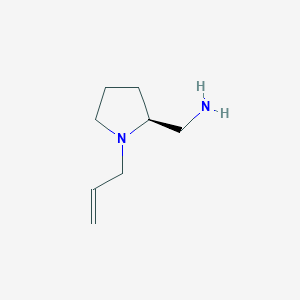

(S)-(1-Allylpyrrolidin-2-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(1-Allylpyrrolidin-2-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with an allyl group and a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Allylpyrrolidin-2-yl)methanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base like sodium hydride.

Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(1-Allylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the methanamine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

(S)-(1-Allylpyrrolidin-2-yl)methanamine serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

- Receptor Interactions : The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of neurological function modulation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Medicine

The therapeutic potential of this compound is being explored in various areas:

- Neurological Disorders : Its ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and anxiety.

- Pain Management : Studies have indicated that both enantiomers of pyrrolidine derivatives can effectively block opioid receptors, suggesting their potential in pain relief strategies.

Industry

In industrial applications, this compound is utilized in the production of:

- Polymers and Resins : Its chemical properties facilitate the development of new materials with desirable physical characteristics.

- Organic Semiconductors : The compound may play a role in developing electronic materials due to its conductive properties.

Case Study 1: Receptor Binding Studies

A study assessed the binding affinity of this compound to various receptors. Results indicated moderate affinity towards serotonin receptors, suggesting potential applications in mood regulation therapies .

Case Study 2: Antimicrobial Activity

Research conducted by Ukrainets et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of bacterial strains. This finding opens avenues for developing new antimicrobial agents based on this compound.

Data Table: Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful in pharmaceutical development |

| Biology | Receptor interactions | Potential modulation of neurological functions |

| Medicine | Treatment for neurological disorders | Effective in blocking opioid receptors |

| Industry | Production of polymers and resins | Valuable for creating new materials |

Mécanisme D'action

The mechanism of action of (S)-(1-Allylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a precursor in organic synthesis.

Allylamine: Contains an allyl group and an amine group, used in the production of pharmaceuticals and agrochemicals.

Methanamine: A simple amine, used as a building block in organic synthesis.

Uniqueness

(S)-(1-Allylpyrrolidin-2-yl)methanamine is unique due to its combination of a pyrrolidine ring, an allyl group, and a methanamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a compound characterized by its unique structural features, including a pyrrolidine ring, an allyl group, and a methanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and therapeutic applications, particularly in neurology. This article explores the biological activity of this compound through various studies, highlighting its interactions with receptors and enzymes, synthesis methods, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_19N_3, with a molecular weight of approximately 197.29 g/mol. Its structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Allyl Group : Contributes to the compound's reactivity.

- Methanamine Group : Serves as a basic amine functional group.

The stereochemistry indicated by the "S" designation suggests specific spatial arrangements that can significantly influence both chemical behavior and biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Although specific mechanisms remain largely uncharacterized in the literature, preliminary studies suggest:

- Binding Affinity : The compound has been evaluated for its binding affinity to dopamine D2 receptors, showing promising results that indicate potential use in neuropharmacology .

Therapeutic Applications

The compound is under investigation for several therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Receptor Binding Studies :

- Chemical Transformations :

- Pharmacological Studies :

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available pyrrolidine derivatives.

- Allylation Reaction : An allylation step introduces the allyl group into the pyrrolidine framework.

- Amine Formation : The final step involves converting the resulting intermediate into the methanamine derivative through reductive amination or similar methods.

Comparative Analysis with Related Compounds

A comparison table illustrating the structural features and biological activities of related compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + Allyl + Amine | Potential D2 receptor ligand |

| (R)-(1-Methylpyrrolidin-2-yl)methanamine | Methyl instead of Allyl | Similar but less reactive |

| N-Allylhexahydro-1H-pyrrolizin-1-amine | Hexahydro ring | Different reactivity profile |

Propriétés

IUPAC Name |

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGKTSVPJJNEMQ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCC[C@H]1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.